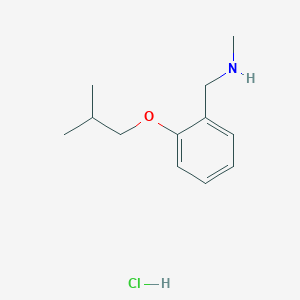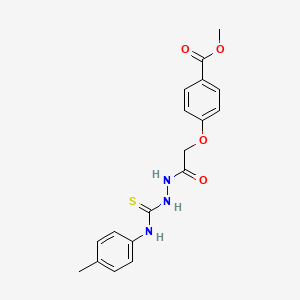![molecular formula C16H13N3O2S B2490984 (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide CAS No. 469873-02-7](/img/structure/B2490984.png)
(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic molecules that exhibit a range of biological and chemical activities. Such molecules are of interest in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of specific cyano and acyl components under controlled conditions. For instance, the synthesis of 2-Cyano-3-(dimethylamino)prop-2-ene thioamide and related molecules typically involves condensation reactions that lead to functionalized heterocycles, a method that could be analogous to synthesizing the subject compound (Dyachenko, 2019).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized using spectroscopic methods, such as NMR and X-ray crystallography. These techniques allow for the determination of the molecular geometry, confirming the presence of specific functional groups and the overall molecular conformation (Kariuki et al., 2022).
Applications De Recherche Scientifique
Synthesis and Characterization
- (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide is involved in the synthesis and characterization of various compounds. For instance, it plays a role in the formation of enaminone complexes and their chelation with different metal nitrates. These complexes have been studied for their bioactivity against various types of bacteria and fungi (Jeragh & Elassar, 2015).
Antimicrobial Evaluation
- The compound has been used as a starting material in the synthesis of various thiophene derivatives. These derivatives, such as 4-thiazolidinone, thiazolidine, and thiophene, have been evaluated for their antimicrobial properties. Some of these derivatives, particularly compound 12b, exhibit high antimicrobial activity (Khalil et al., 2010).
Biological Evaluation
- In the field of medicinal chemistry, this compound has contributed to the synthesis of various derivatives, including aminothiazoles, thiazolylacetonitrile, and chromene derivatives. These compounds have been evaluated for their potential anti-inflammatory effects, showcasing the diverse applications of this compound in drug discovery (Thabet et al., 2011).
Antinociceptive Activity
- The compound has been used in synthesizing N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which were studied for their antinociceptive activity. This highlights its role in developing potential analgesic drugs (Shipilovskikh et al., 2020).
In Silico Studies
- The compound's structure has been studied using in silico methods for geometry optimization and excited-state properties. Such studies are crucial for understanding the molecular behavior of the compound in various conditions, which is essential for drug development (Otuokere et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-(4-acetamidophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11(20)18-13-4-6-14(7-5-13)19-16(21)12(10-17)9-15-3-2-8-22-15/h2-9H,1H3,(H,18,20)(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVFWXCAJMVQRY-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)


![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2490911.png)
![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)
![dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2490915.png)
![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)

![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)
![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)
![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)
